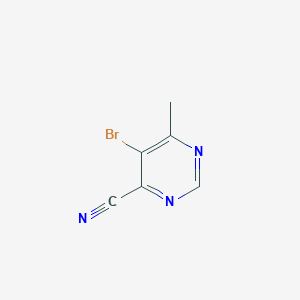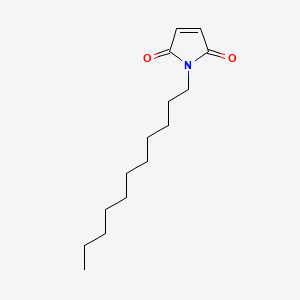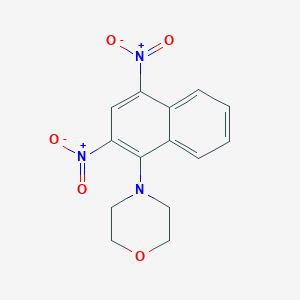
5-Bromo-6-methylpyrimidine-4-carbonitrile
Übersicht
Beschreibung
5-Bromo-6-methylpyrimidine-4-carbonitrile: is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a nitrile group at the 4th position of the pyrimidine ring. This compound is widely studied for its unique physical and chemical properties, making it a valuable intermediate in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylpyrimidine-4-carbonitrile typically involves the bromination of 6-methylpyrimidine-4-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-6-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound participates in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, facilitated by the presence of the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are employed under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds or alkynylated pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-6-methylpyrimidine-4-carbonitrile is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor in the synthesis of bioactive molecules that target specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as an intermediate in various chemical processes highlights its importance in manufacturing .
Wirkmechanismus
The mechanism of action of 5-Bromo-6-methylpyrimidine-4-carbonitrile is primarily related to its ability to undergo chemical transformations that lead to the formation of bioactive compounds. These compounds can interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating biological pathways and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-methylpyrimidine-4-carbonitrile
- 5-Bromo-6-chloropyrimidine-4-carbonitrile
- 5-Bromo-6-ethylpyrimidine-4-carbonitrile
Comparison: Compared to its analogs, 5-Bromo-6-methylpyrimidine-4-carbonitrile is unique due to the specific positioning of the methyl group and the nitrile group on the pyrimidine ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
5-bromo-6-methylpyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c1-4-6(7)5(2-8)10-3-9-4/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVQXLDXNIMTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551367 | |
| Record name | 5-Bromo-6-methylpyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114969-85-6 | |
| Record name | 5-Bromo-6-methylpyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide](/img/structure/B3045772.png)




![Thiazole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B3045780.png)

